bay 11-7082 - 19542-67-7

bay 11-7082

Catalog Number: EVT-260967
CAS Number: 19542-67-7
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY 11-7082, also known as (E)-3-Tosylacrylonitrile, is a synthetic organic compound widely used in scientific research as a potent and irreversible inhibitor of IκBα phosphorylation. [] This inhibition subsequently prevents the activation of the nuclear factor-κB (NF-κB) signaling pathway. [, , , , , , , , , , , , , , , , ] BAY 11-7082 is a valuable tool in research for studying various cellular processes and disease models where the NF-κB pathway plays a crucial role. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

4-Methylbenzenesulfinic acid

  • Compound Description: 4-Methylbenzenesulfinic acid is a breakdown product of BAY 11-7082. It is formed via Michael addition of BAY 11-7082 to reactive cysteine residues on target proteins, followed by release of the 4-methylbenzenesulfinic acid moiety. []
  • Relevance: This compound highlights a key mechanism of action for BAY 11-7082, which is forming covalent adducts with components of the ubiquitin system, rather than directly inhibiting NF-κB as previously thought. This distinction is important for interpreting the results of studies using BAY 11-7082. []
  • Compound Description: PSPC is a chemical scaffold structurally related to BAY 11-7082. Analogues of PSPC were synthesized and tested for their antibacterial activity against Staphylococcus aureus. Some PSPC analogues demonstrated greater anti-Staphylococcal activity than BAY 11-7082. []
  • Relevance: The PSPC scaffold, with its structural similarity to BAY 11-7082, represents a potential starting point for developing novel antibiotics. [] This finding suggests that structural modifications to the BAY 11-7082 scaffold could lead to compounds with improved or distinct biological activities.

Parthenolide

  • Compound Description: Parthenolide is a naturally occurring sesquiterpene lactone with anti-inflammatory and potential anticancer properties. Like BAY 11-7082, it has been shown to trigger apoptosis, and this effect is thought to contribute to its anti-inflammatory action. []
  • Relevance: Both BAY 11-7082 and parthenolide interfere with NF-κB signaling, although they do so through different mechanisms. Parthenolide directly inhibits NF-κB, while BAY 11-7082 interferes with the inactivation of the NF-κB inhibitory protein IκB-α. [] Both compounds induce eryptosis, the programmed cell death of erythrocytes. [] Comparing the effects of BAY 11-7082 and parthenolide can help elucidate the specific roles of NF-κB signaling in various cellular processes.

Okadaic Acid

  • Compound Description: Okadaic Acid is a potent inhibitor of protein phosphatase 2A (PP2A). []

Cantharidin

  • Compound Description: Cantharidin is a natural toxin produced by blister beetles, known to inhibit protein phosphatase 2A (PP2A). []
  • Relevance: Similar to BAY 11-7082, cantharidin has demonstrated the ability to induce apoptosis in cancer cells, particularly through the extrinsic apoptosis pathway. [] This similarity in activity suggests that PP2A and NF-κB signaling pathways may be interconnected, and further research exploring the interplay between these pathways is warranted.
Overview

BAY 11-7082 is a synthetic compound recognized primarily as an inhibitor of IκB kinase, which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. This compound has garnered attention for its broad-spectrum pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Its ability to modulate various biological pathways makes it a significant subject of research in pharmacology and molecular biology.

Source and Classification

BAY 11-7082 was developed as part of a series of compounds aimed at inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. It is classified as an anti-inflammatory agent and is particularly noted for its role in inhibiting pro-inflammatory cytokine production. The compound is often studied in the context of cancer therapy due to its effects on cell growth and apoptosis in cancer cell lines.

Synthesis Analysis

The synthesis of BAY 11-7082 involves several chemical reactions that lead to the formation of its unique structure. The compound is characterized by an α,β-unsaturated electrophilic center, which is essential for its inhibitory activity. Specific methods for synthesizing BAY 11-7082 include:

  1. Starting Materials: The synthesis typically begins with readily available organic compounds that can be modified through various chemical reactions.
  2. Reactions: Key reactions may involve Michael addition or other electrophilic substitutions that introduce functional groups necessary for the compound's activity.
  3. Purification: After synthesis, BAY 11-7082 is purified using techniques such as column chromatography to ensure high purity levels suitable for biological testing.

Technical details regarding the exact synthetic route are often proprietary but generally follow established organic synthesis protocols.

Molecular Structure Analysis

The molecular structure of BAY 11-7082 can be described as follows:

  • Chemical Formula: C12_{12}H12_{12}N2_{2}O3_{3}
  • Molecular Weight: Approximately 232.24 g/mol
  • Structural Features: The compound features an electrophilic center that facilitates covalent bonding with target proteins, particularly protein tyrosine phosphatases.

Data obtained from mass spectrometry indicate that BAY 11-7082 modifies target proteins by forming covalent adducts, which is crucial for its mechanism of action against specific enzymes like protein tyrosine phosphatase 1B.

Chemical Reactions Analysis

BAY 11-7082 undergoes several chemical reactions that are critical to its function:

  1. Covalent Modification: The primary reaction involves the covalent modification of protein targets, particularly through the formation of adducts with cysteine residues in enzymes such as protein tyrosine phosphatase 1B.
  2. Inhibition Mechanism: The inhibition mechanism can be characterized as irreversible due to the formation of stable covalent bonds with the active site of target proteins. This results in a permanent loss of enzymatic activity.

Technical analyses reveal that BAY 11-7082 decreases the maximum rate (V max) of enzymatic reactions without affecting the Michaelis constant (K m), indicating non-competitive inhibition characteristics.

Mechanism of Action

BAY 11-7082 exerts its biological effects through several mechanisms:

  1. Inhibition of IκB Kinase: By inhibiting IκB kinase, BAY 11-7082 prevents the phosphorylation and subsequent degradation of IκB proteins, leading to decreased nuclear factor kappa-light-chain-enhancer of activated B cells activity.
  2. Modulation of Cytokine Production: The compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in activated macrophages.
  3. Induction of Apoptosis: In cancer cells, BAY 11-7082 has been shown to activate apoptotic pathways by suppressing pro-oncogenic signaling pathways like PI3K-AKT, leading to reduced cell viability and proliferation.

Data from various studies indicate a concentration-dependent response in different cancer cell lines expressing mutant RAS oncogenes, highlighting its potential therapeutic applications in oncology.

Physical and Chemical Properties Analysis

The physical and chemical properties of BAY 11-7082 are essential for understanding its behavior in biological systems:

  • Solubility: BAY 11-7082 is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound maintains stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Electrophilicity: The electrophilic nature facilitates its interaction with nucleophilic sites on target proteins, enhancing its inhibitory effects.

These properties are critical for designing experiments and therapeutic applications involving BAY 11-7082.

Applications

BAY 11-7082 has a wide range of scientific uses:

  1. Anti-inflammatory Research: It serves as a model compound for studying inflammation mechanisms and testing anti-inflammatory therapies.
  2. Cancer Therapy: Due to its ability to inhibit growth in RAS mutant cancer cells, it is being explored as a potential therapeutic agent for specific cancer types.
  3. Neuroprotection Studies: Research indicates that BAY 11-7082 may offer neuroprotective effects, making it relevant in studies related to neurodegenerative diseases.
Molecular Mechanisms of Action

Inhibition of NF-κB Signaling Pathways

The transcription factor NF-κB orchestrates genes central to inflammation, immunity, cell proliferation, and survival. BAY 11-7082 disrupts both the canonical and non-canonical NF-κB activation pathways through targeted upstream interventions.

Suppression of IκBα Phosphorylation and Ubiquitination

BAY 11-7082 functions as a potent inhibitor of the IκB kinase (IKK) complex, particularly targeting the catalytic subunits IKKβ (in the canonical pathway) and IKKα (in the non-canonical pathway). It irreversibly inhibits IKKβ kinase activity, preventing the stimulus-dependent phosphorylation of IκBα, the cytoplasmic inhibitor sequestering NF-κB. Blocking this phosphorylation event halts the subsequent K48-linked polyubiquitination of IκBα by the SCF^β-TrCP E3 ubiquitin ligase complex, thereby preventing its degradation by the 26S proteasome. Consequently, NF-κB (primarily p65/p50 dimers) remains bound to IκBα and is retained in the cytoplasm, unable to initiate transcription [ [1] [4] [7]].

Blockade of p65 Nuclear Translocation and Transcriptional Activity

By stabilizing the IκBα/NF-κB complex, BAY 11-7082 effectively prevents the nuclear translocation of the transcriptionally active p65 subunit. This blockade has been consistently demonstrated using immunofluorescence and subcellular fractionation techniques in diverse cell types, including macrophages, cancer cells, and dendritic cells. Consequently, the transcription of NF-κB target genes—such as those encoding pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), adhesion molecules (VCAM-1, ICAM-1), anti-apoptotic proteins (Bcl-2, Bcl-xL), and inducible enzymes (iNOS, COX-2)—is profoundly suppressed [ [2] [3] [5]].

Modulation of MAPK and JAK-STAT Pathways

Beyond NF-κB, BAY 11-7082 exhibits significant inhibitory effects on parallel inflammatory and proliferative signaling cascades, notably the MAPK and JAK-STAT pathways.

  • MAPK Pathway Modulation: In lipopolysaccharide (LPS)-stimulated macrophages, BAY 11-7082 suppresses the phosphorylation and activation of key MAPKs: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. This inhibition attenuates the downstream activation of transcription factors AP-1 (c-Fos/c-Jun) and ATF-2, crucial for cytokine production and cellular stress responses [ [2] [5]].
  • JAK-STAT Pathway Interference: BAY 11-7082 also inhibits Janus kinase 2 (JAK2) phosphorylation and activation. This prevents the phosphorylation, dimerization, and nuclear translocation of signal transducer and activator of transcription 1 (STAT1), a key mediator of interferon (IFN) signaling and related inflammatory responses. This broad-spectrum inhibition contributes to its ability to dampen responses to cytokines like IFN-γ [ [2]].
  • IRF3/7 Inhibition: Crucially, BAY 11-7082 blocks the nuclear translocation of IRF7 (and to a lesser extent IRF3) in plasmacytoid dendritic cells (pDCs) activated via TLR7/9. IRF7 is the master regulator of type I IFN (IFN-α/β) production. By preventing IRF7 nuclear entry, BAY 11-7082 potently inhibits the production of type I IFNs, a central feature in autoimmune pathologies like systemic lupus erythematosus (SLE) [ [5]].

Table 1: Key Signaling Pathways and Transcription Factors Targeted by BAY 11-7082

PathwayKey Components InhibitedDownstream EffectsFunctional Outcome
NF-κB CanonicalIKKβ, IκBα phosphorylationBlocked p65/p50 nuclear translocationReduced pro-inflammatory & survival genes
NF-κB AlternativeIKKα, p100 processingBlocked RelB/p52 nuclear translocationReduced B-cell survival genes
MAPKERK, JNK, p38 phosphorylationSuppressed AP-1, ATF2 activationReduced cytokine production, stress response
JAK-STATJAK2 phosphorylationSuppressed STAT1 activation & nuclear translocationImpaired IFN-γ signaling
TLR-IRFIRF7/3 nuclear translocationAbrogated Type I IFN (IFN-α/β) productionAttenuated antiviral/autoimmune responses

Covalent Targeting of Protein Tyrosine Phosphatases (PTPs)

A significant and distinct mechanism of BAY 11-7082 involves its action as a pan-inhibitor of protein tyrosine phosphatases (PTPs), stemming from its electrophilic properties.

Irreversible Binding to Active-Site Cysteine Residues

BAY 11-7082 possesses an α,β-unsaturated sulfone group, making it a potent Michael acceptor. This electrophilic center readily undergoes a covalent nucleophilic addition reaction with the thiolate anion of the catalytic cysteine residue within the active site signature motif (HC(X)₅R) of PTPs. Mass spectrometry analyses using recombinant PTP1B confirmed the formation of a stable covalent thioether adduct between the active site cysteine (Cys215 in PTP1B) and the β-carbon of BAY 11-7082. This modification irreversibly inactivates the phosphatase [ [1]].

Differential Inhibition of Classical PTPs vs. Dual Specificity Phosphatases (DUSPs)

BAY 11-7082 displays marked selectivity between classical tyrosine-specific PTPs and dual-specificity phosphatases (DUSPs), which dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. Kinetic studies reveal:

  • High Potency against Classical PTPs: BAY 11-7082 inhibits classical PTPs (e.g., PTP1B, TC-PTP, PTP-PEST, LAR, PTP-α) with Ki values in the low micromolar range (0.9 - 2.5 µM). This potency arises from the deep, positively charged phosphotyrosine-binding pocket in classical PTPs, which likely accommodates the sulfonyl group of BAY 11-7082, positioning its electrophilic vinyl group near the catalytic cysteine.
  • Reduced Potency against DUSPs: DUSPs (e.g., PTEN, DUSP4, DUSP10, DUSP14, DUSP16) are inhibited with significantly lower potency (Ki 100 - 180 µM), approximately 100-fold higher IC₅₀ values than classical PTPs. The shallower, more open active sites of DUSPs, particularly PTEN which accommodates phospholipid substrates, likely hinder optimal binding and covalent modification by BAY 11-7082.
  • Steric Sensitivity: The importance of steric access to the catalytic cysteine is further highlighted by studies with the analog BAY 11-7085, featuring a bulkier trimethylphenyl group. While its potency against classical PTPs (e.g., PTP1B Ki=36 µM) is drastically reduced (~36-fold) compared to BAY 11-7082 (Ki=1 µM), its inhibition of DUSPs is less affected (e.g., PTEN Ki=200 µM vs. 100 µM for BAY 11-7082) [ [1]].

The cellular consequence of PTP inhibition is a rapid and sustained increase in global protein tyrosine phosphorylation, mirroring the effect of the generic PTP inhibitor sodium orthovanadate. This effect contributes substantially to the compound's broad biological impact beyond NF-κB inhibition.

Table 2: Differential Inhibition of Phosphatases by BAY 11-7082 and BAY 11-7085

PhosphataseTypeBAY 11-7082 Ki (μM)BAY 11-7085 Ki (μM)Fold Difference (7085/7082)
PTP1BClassical PTP1.03636
TC-PTPClassical PTP1.53926
PTP-αClassical PTP2.345~20
PTP-PESTClassical PTP0.940~44
LARClassical PTP2.557~23
PTENDUSP/Lipid PTase1002002
DUSP4 (MKP-2)DUSP140160~1.1
DUSP10 (MKP-5)DUSP1501801.2
DUSP14 (MKP-6)DUSP180210~1.2
DUSP16 (MKP-7)DUSP1252051.6

Interference with Ubiquitin-Proteasome System Components

Beyond IκBα stabilization, BAY 11-7082 exhibits direct or indirect modulatory effects on other components of the ubiquitin-proteasome system (UPS), particularly deubiquitinating enzymes (DUBs).

Inhibition of USP7 and USP21 Deubiquitinases

Emerging evidence indicates that BAY 11-7082 can inhibit specific deubiquitinases (DUBs), notably Ubiquitin-Specific Peptidase 7 (USP7) and USP21. USP7 is a critical regulator of diverse substrates, including the tumor suppressor p53, the E3 ligase MDM2, and components of the NF-κB pathway (e.g., NEMO). USP21 deubiquitinates and stabilizes proteins like RIPK1 and involved in signaling. BAY 11-7082 interferes with the activity of USP7 and USP21, likely through covalent modification of their catalytic cysteine residues, analogous to its effect on PTPs. This inhibition leads to altered ubiquitination dynamics of their substrates. While the precise mechanism and selectivity require further elucidation, this activity contributes to its ability to disrupt the MyD88-dependent signaling network downstream of IL-1 and Toll-like receptors, impacting inflammatory and innate immune responses independently of its IKK effects [ [1] [7]].

Properties

CAS Number

19542-67-7

Product Name

bay 11-7082

IUPAC Name

(E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+

InChI Key

DOEWDSDBFRHVAP-KRXBUXKQSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC#N

Solubility

Soluble in DMSO, not in water

Synonyms

3-(4-methylphenylsulfonyl)-2-propenenitrile
BAY 11-7082
BAY-11-7082
BAY-117082
BAY11 compound
BAY11-7082
BAY117082

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC#N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.